

Pharmacokinetics and bioavailability of cilazapril in humans

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An In-depth Technical Guide on the Pharmacokinetics and Bioavailability of **Cilazapril** in Humans

Introduction

Cilazapril is an angiotensin-converting enzyme (ACE) inhibitor used in the management of hypertension and congestive heart failure.[1][2] It is administered as a prodrug, cilazapril, which is rapidly absorbed and subsequently hydrolyzed in the liver to its pharmacologically active metabolite, cilazaprilat.[2][3][4] Cilazaprilat is a potent, long-acting inhibitor of ACE, the enzyme responsible for converting angiotensin I to the potent vasoconstrictor, angiotensin II.[2] [5] By inhibiting this conversion, cilazaprilat leads to vasodilation and reduced aldosterone secretion, thereby lowering blood pressure.[2][6] A thorough understanding of the pharmacokinetics and bioavailability of cilazapril and its active metabolite is crucial for optimizing therapeutic regimens and ensuring clinical efficacy and safety. This guide provides a comprehensive overview of these aspects in humans, tailored for researchers, scientists, and drug development professionals.

Pharmacokinetics

The pharmacokinetic profile of **cilazapril** is characterized by its rapid absorption and conversion to **cilazapril**at, which exhibits a biphasic elimination pattern due to its high-affinity binding to ACE.

Absorption



Following oral administration, **cilazapril** is well and rapidly absorbed, with peak plasma concentrations of the parent drug occurring in less than one hour.[5] The absorption is estimated to be between 70% and 89%.[1][3][5] **Cilazapril** is quickly converted to its active form, **cilazapril**at, via hepatic hydrolysis.[2][4] Maximum plasma concentrations of **cilazapril**at are typically reached within two hours after an oral dose of **cilazapril**.[5][6]

Distribution

The distribution of **cilazapril**-related compounds is largely confined to excretory organs.[1][3][5] The biphasic decline in **cilazapril**at plasma concentrations is consistent with its saturable binding to ACE.[3][5] The initial, more rapid elimination phase represents the clearance of free drug, while the prolonged terminal phase is controlled by the slow dissociation of **cilazapril**at from ACE.[5][7]

Metabolism

Cilazapril is a prodrug that undergoes extensive and rapid hydrolysis, primarily in the liver, to form its active diacid metabolite, **cilazapril**at.[2][4] This conversion is essential for its therapeutic activity, as **cilazapril**at is the potent inhibitor of the angiotensin-converting enzyme. [5]

Excretion

The active metabolite, **cilazapril**at, is eliminated almost exclusively unchanged by the kidneys. [6][7] After intravenous administration of 2.5 mg of **cilazapril**at, the total urinary recovery is approximately 91%.[6][7] The total clearance of **cilazapril**at is 12.3 L/h, with renal clearance accounting for 10.8 L/h.[5][6] The elimination of **cilazapril**at is biphasic.[3][5][7] The initial half-life is short (0.5-3.5 hours), while the terminal elimination half-life is significantly longer (30-50 hours), reflecting the high-affinity, saturable binding to ACE.[3][5][8]

Bioavailability

The bioavailability of the active moiety, **cilazapril**at, is a key determinant of the clinical efficacy of oral **cilazapril**.

Absolute Bioavailability



The absolute bioavailability of **cilazapril**at following the oral administration of **cilazapril** is approximately 57%, based on urinary recovery data, with a reported range of 45% to 75%.[7] Some sources also state the bioavailability is around 60%.[9] In contrast, the absolute bioavailability of **cilazapril**at is only 19% when **cilazapril**at itself is administered orally, highlighting the importance of the prodrug formulation for effective delivery.[7]

Effect of Food

The presence of food has a minor, though statistically significant, impact on the absorption of **cilazapril**. Ingestion of food just before taking the drug reduces the average peak plasma concentration (Cmax) of **cilazapril**at by approximately 29-30%, delays the time to peak concentration (Tmax) by one hour, and reduces the total bioavailability (as measured by the area under the curve, AUC) by about 14%.[6][10][11] However, these pharmacokinetic alterations have little influence on the degree and duration of plasma ACE inhibition and are not expected to be clinically significant.[6][10][11]

Data Presentation: Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters of **cilazapril** and **cilazapril**at in various human populations.

Table 1: Single Dose Pharmacokinetic Parameters of **Cilazapril** and **Cilazapril**at in Healthy Adult Volunteers



Analyte	Administr ation Route	Dose	Cmax (ng/mL)	Tmax (h)	Eliminati on Half- life (t½)	Citation(s)
Cilazapril	Oral	2.5 mg	82	0.83	1.3 h	[7]
Cilazaprilat	Oral (from Cilazapril)	2.5 mg	36	1.7	Biphasic: 1.8 h and 45 h	[7]
Cilazaprilat	Intravenou s	2.5 mg	194 (at 10 min)	-	Polyphasic: 0.90 h (1- 4h) and 46 h (24- 168h)	[7]

| Cilazaprilat | Oral | 2.5 mg | Lower than from Cilazapril | 2.2 | - |[7] |

Table 2: Bioavailability of Cilazaprilat in Healthy Adults

Parameter	Administration Route	Value	Citation(s)
Absolute	Oral (from	57% (Range: 45-	[7]
Bioavailability	Cilazapril)	75%)	

| Absolute Bioavailability | Oral (Cilazaprilat) | 19% (Range: 8-40%) |[7] |

Table 3: Effect of Food on Pharmacokinetics of Cilazaprilat (from 5 mg Oral Cilazapril)

Parameter	Effect of Food	Citation(s)
Cmax	↓ by ~30%	[6][10][11]
Tmax	Delayed by ~1 hour	[6][10][11]
AUC (Bioavailability)	↓ by ~14%	[6][10][11]



| ACE Inhibition | Onset delayed by ~30 min; degree and duration unaffected |[10][11] |

Table 4: Comparison of **Cilazapril**at Pharmacokinetics in Elderly and Young Volunteers (Single 1 mg Oral **Cilazapril** Dose)

Parameter	Elderly (65-83 years)	Young (18-31 years)	Citation(s)
Cmax (ng/mL)	11.5	8.3	[12]
Total Clearance (L/h)	12.8	16.0	[12]

| Renal Clearance (L/h) | 5.1 | 7.2 |[12] |

Table 5: Apparent Clearance of **Cilazapril**at in Hypertensive Patients with Varying Renal Function

Creatinine Clearance (CLcr)	Apparent Cilazaprilat Clearance (L/h, mean ± s.d.)	Citation(s)
> 100 mL/min	16.0 ± 3.0	[13]
41-100 mL/min	11.1 ± 3.0	[13]
21-40 mL/min	8.7 ± 3.7	[13]

| 8-20 mL/min | 6.7 ± 2.1 |[13] |

Table 6: First-Dose Pharmacokinetics of **Cilazapril**at in Patients with Congestive Heart Failure (0.5 mg Oral **Cilazapril**)



Parameter	Value (mean)	Citation(s)
Cmax (ng/mL)	6.8	[14][15]
Tmax (h)	2.3	[14][15]
Elimination Half-life (t½, up to 8h)	5.8 h	[14][15]
Total Clearance (L/h)	8.5	[14][15]

| Maximum ACE Inhibition | 87% |[14][15] |

Experimental Protocols

The pharmacokinetic data presented in this guide are derived from clinical studies employing rigorous methodologies. A representative experimental protocol is detailed below.

Objective: To investigate the pharmacokinetics and absolute bioavailability of **cilazapril** and its active metabolite, **cilazapril**at.

Study Design:

- A three-part, open-label, randomized crossover study.[7]
- A washout period of at least one week was implemented between each treatment phase to prevent carry-over effects.[7]

Study Population:

- Healthy male volunteers, typically aged between 18 and 40 years.
- Subjects were required to be in good health, as confirmed by medical history, physical examination, and clinical laboratory tests.
- Subjects were typically required to fast overnight before drug administration.

Treatments Administered:



- A single oral dose of cilazapril (e.g., 2.5 mg) administered as an aqueous solution.[7]
- An equivalent oral dose of cilazaprilat.[7]
- An equivalent intravenous dose of cilazaprilat, administered as a short-term infusion (e.g., over 10 minutes).[7]

Sample Collection:

- Blood Samples: Venous blood samples were collected into heparinized tubes at predose and at numerous time points post-dose (e.g., up to 168 hours) to characterize the plasma concentration-time profile of both cilazapril and cilazaprilat.[7] Plasma was separated by centrifugation and stored frozen until analysis.
- Urine Samples: Total urine output was collected over specified intervals (e.g., up to 168 hours post-dose) to determine the urinary recovery of cilazaprilat.[7]

Analytical Methods:

- Concentrations of cilazapril and cilazaprilat in plasma and urine were measured using validated and sensitive radioenzymatic assays.[7][16]
- Plasma ACE activity was also determined using a radioenzymatic method to assess the pharmacodynamic effect.[7][16]

Pharmacokinetic Analysis:

- Standard non-compartmental methods were used to calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, elimination half-life (t½), total clearance (CL), and renal clearance (CLr).
- Absolute bioavailability (F) of cilazaprilat from oral cilazapril was calculated as: F =
 (AUCoral, cilazapril / AUCiv, cilazaprilat) × (Doseiv / Doseoral). Urinary recovery data was
 also used for confirmation.[7]

Mandatory Visualizations



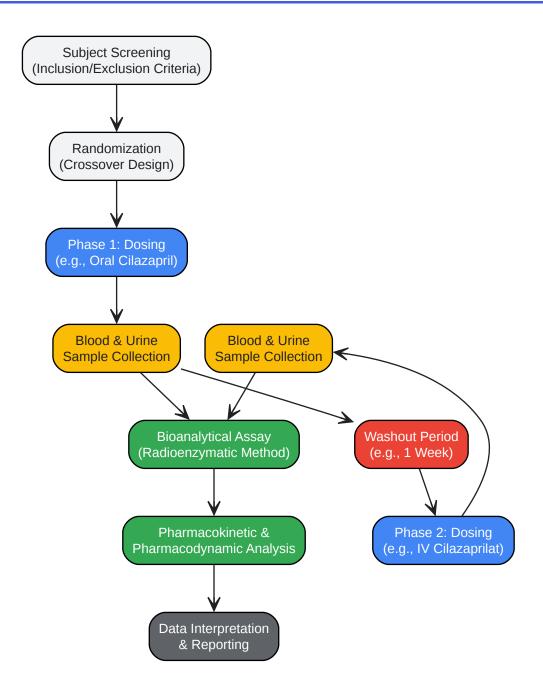
The following diagrams illustrate key pathways and workflows related to **cilazapril**'s mechanism and study.



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Caption: Mechanism of action of **cilazapril**at within the Renin-Angiotensin-Aldosterone System (RAAS).

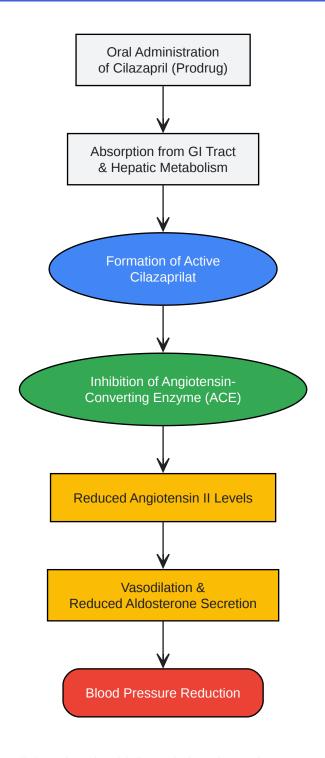




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Caption: Experimental workflow for a typical crossover pharmacokinetic study of cilazapril.





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Caption: Logical pathway from **cilazapril** administration to therapeutic effect.

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